2-Fluoro-6-(trifluoromethyl)benzophenone

Description

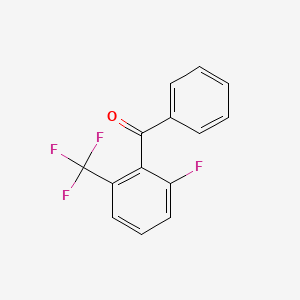

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZERPYCCZRGZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341111 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-18-6 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)benzophenone CAS number and properties

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzophenone

Introduction: A Keystone Building Block in Modern Chemistry

This compound is a highly functionalized aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzophenone core substituted with sterically demanding and electronically influential fluorine and trifluoromethyl groups on the same phenyl ring, imparts a distinct profile of reactivity and stability.[1] The strategic placement of these substituents—a strongly electron-withdrawing trifluoromethyl (CF₃) group and a moderately electron-withdrawing fluorine (F) atom ortho to the carbonyl bridge—creates a molecule that is both a versatile synthetic intermediate and a valuable scaffold for advanced applications.[1]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's core properties, synthetic methodologies, characteristic reactivity, and key applications. The insights provided herein are intended to facilitate its effective utilization in research and development settings.

Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The identity and key characteristics of this compound are summarized below.

Identifier:

Structural and Molecular Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈F₄O | [2][3][4] |

| Molecular Weight | 268.21 g/mol | [1][2][5] |

| IUPAC Name | methanone | [] |

| Synonyms | This compound | [2][3] |

| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [1][2] |

| Density | 1.306 g/cm³ | [] |

| Boiling Point | 355.2°C at 760 mmHg | [] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and the desired purity of the final product. The electron-withdrawing nature of the F and CF₃ groups on the benzoyl precursor presents a unique challenge, rendering the acyl carbon less electrophilic and complicating traditional synthetic routes.

Method 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution is a direct approach. The key is the acylation of benzene using 2-fluoro-6-(trifluoromethyl)benzoyl chloride as the acylating agent.

Protocol:

-

Activation of Carboxylic Acid: The precursor, 2-fluoro-6-(trifluoromethyl)benzoic acid, is first converted into its more reactive acid chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

-

Lewis Acid Catalysis: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the benzoyl chloride.[1]

-

Acylation: The acylium ion is then reacted with an excess of benzene, which acts as the nucleophile, to form the benzophenone product.

-

Workup: The reaction is quenched, typically with a dilute acid, and the product is extracted and purified via chromatography or recrystallization.

Causality Insight: The primary challenge in this method is the deactivating effect of the fluorine and trifluoromethyl groups on the benzoyl chloride. These groups withdraw electron density, making the formation of the acylium ion less favorable. Consequently, forcing conditions and a robust Lewis acid are necessary to drive the reaction to completion.[1]

Method 2: Organometallic Addition-Oxidation Pathway

To circumvent the challenges of a deactivated Friedel-Crafts substrate, an alternative route involving organometallic reagents is often employed. This method builds the ketone by first forming a secondary alcohol, which is subsequently oxidized.

Protocol:

-

Organometallic Reagent Formation: An organometallic reagent is prepared from a suitable precursor, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. This can be a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium like n-BuLi).

-

Nucleophilic Addition: The freshly prepared organometallic reagent is reacted with benzaldehyde. The nucleophilic carbon of the organometallic attacks the electrophilic carbonyl carbon of the aldehyde.[1]

-

Intermediate Formation: An acidic workup protonates the resulting alkoxide to yield the diaryl-methanol intermediate, methanol.

-

Oxidation: The secondary alcohol is then oxidized to the target ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC), a Swern oxidation, or other mild oxidation protocols.[1]

Causality Insight: This pathway is often preferred as it avoids the harsh Lewis acidic conditions of the Friedel-Crafts reaction and is more tolerant of the electron-deficient aromatic ring. The success of this method hinges on the efficient formation of the initial organometallic reagent.

Caption: Key synthetic routes to this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electronic influence of its substituents. The F and CF₃ groups are potent electron-withdrawing groups that activate the aromatic ring towards specific transformations.[1]

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing groups, particularly those positioned ortho and para to a leaving group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. In this case, the fluorine atom serves as an excellent leaving group.

Mechanism:

-

Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step.

-

Meisenheimer Complex Formation: The attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and is effectively stabilized by the ortho-CF₃ group and the para-carbonyl group.

-

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

Causality Insight: The SNAr reaction is highly efficient for this substrate precisely because the CF₃ and carbonyl groups provide the necessary electronic "sink" to stabilize the high-energy Meisenheimer intermediate. The fluorine atom's high electronegativity also contributes to making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[1]

Caption: Generalized mechanism for SNAr on the title compound.

Applications in Research and Development

The unique properties of this compound make it a high-value building block in several advanced fields.

Medicinal Chemistry and Drug Discovery

This compound is a critical scaffold for the construction of Active Pharmaceutical Ingredients (APIs). The benzophenone core is a well-established pharmacophore found in numerous bioactive molecules. The incorporation of fluorine and trifluoromethyl groups is a proven strategy in modern drug design to enhance a candidate's pharmacological profile.[7]

-

Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Membrane Permeability & Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[7]

-

Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with biological targets like enzymes and receptors, thereby enhancing binding affinity.[1]

Derivatives of this scaffold are actively investigated for targeted therapies in oncology and for treating neurological diseases, including complex conditions like Alzheimer's disease.[1]

Materials Science

Beyond pharmaceuticals, the distinct electronic and photophysical characteristics of this molecule are leveraged in materials science.

-

Organic Light-Emitting Diodes (OLEDs): It serves as a key component in the synthesis of materials for emissive layers in OLEDs, contributing to enhanced display brightness and energy efficiency.[1]

-

UV-Curing and Photoinitiation: Like many benzophenones, it possesses strong UV absorption properties, making it an effective photoinitiator in UV-curing technologies for coatings, inks, and adhesives, leading to rapid and durable polymerization.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Wear suitable personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Avoid the formation and inhalation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[2]

-

Hazards: While specific toxicity data for this exact isomer is limited, related compounds like 2-fluoro-3-(trifluoromethyl)benzophenone and 2-fluoro-5-(trifluoromethyl)benzophenone are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] It is prudent to handle this compound with similar precautions.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its sterically hindered and electronically activated structure provides a platform for complex molecular design, from life-saving pharmaceuticals to next-generation electronics. A thorough understanding of its synthesis, reactivity, and properties, as detailed in this guide, is paramount for scientists and researchers aiming to harness its full potential.

References

-

Product information, this compound | P&S Chemicals. [Link]

-

This compound - the NIST WebBook. [Link]

-

2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Chemical Properties of 2-(Trifluoromethyl)benzophenone (CAS 727-99-1) - Cheméo. [Link]

-

Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. | Download Scientific Diagram - ResearchGate. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework - American Chemical Society. [Link]

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google P

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [Link]

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. [Link]

Sources

- 1. This compound|CAS 208173-18-6 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. 208173-18-6|this compound|BLD Pharm [bldpharm.com]

- 7. jelsciences.com [jelsciences.com]

- 8. fishersci.fi [fishersci.fi]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis and characterization of 2-Fluoro-6-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-(trifluoromethyl)benzophenone

Foreword: The Strategic Value of Fluorinated Benzophenones

This compound is a highly valued fluorinated building block in the landscape of modern chemical research and development.[1] Its molecular architecture, featuring a benzophenone core with sterically demanding and electronically influential fluorine and trifluoromethyl groups on the same aromatic ring, imparts a unique profile of stability and reactivity.[1] This strategic placement of fluorine moieties is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, this compound serves as a critical scaffold for creating active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies for oncology and neurological disorders.[1] Beyond pharmaceuticals, its distinct electronic and photophysical properties are leveraged in materials science, finding use in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator in UV-curing technologies.[1]

This guide offers a comprehensive overview of the primary synthetic routes, detailed characterization methodologies, and essential safety protocols for this compound, tailored for researchers and professionals in organic synthesis and drug discovery.

Part 1: Strategic Synthesis Pathways

The synthesis of this compound can be approached through several established methodologies. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to specific functional groups. Below, we explore the three most prevalent and logical strategies.

Strategy 1: Friedel-Crafts Acylation

This classical electrophilic aromatic substitution provides a direct route to the benzophenone core. The key transformation involves the acylation of benzene with a reactive derivative of 2-fluoro-6-(trifluoromethyl)benzoic acid.

Causality and Mechanistic Insight: The primary challenge in this approach lies in the electronic nature of the acylating agent. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzoyl chloride derivative towards electrophilic substitution.[1] Therefore, the selection of a potent Lewis acid catalyst is critical to generate the acylium ion electrophile in sufficient concentration to drive the reaction to completion.[1]

Detailed Protocol:

-

Activation of the Carboxylic Acid: 2-Fluoro-6-(trifluoromethyl)benzoic acid is first converted to its more reactive acid chloride. In a flask equipped with a reflux condenser and a gas outlet, the benzoic acid derivative is treated with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux until the evolution of gas (SO₂ or CO/CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1]

-

Acylation Reaction: The crude benzoyl chloride is dissolved in an excess of benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath, and a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.

Strategy 2: Grignard Reagent Addition and Subsequent Oxidation

This multi-step approach offers a robust alternative, circumventing the potential difficulties associated with Friedel-Crafts reactions on deactivated systems.[1] It involves the creation of a C-C bond via a nucleophilic attack, followed by an oxidation step.

Causality and Mechanistic Insight: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The strategy hinges on creating an organometallic nucleophile from the fluorinated aromatic ring, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting secondary alcohol is a stable intermediate that can be readily oxidized to the target ketone. This pathway is often preferred for its reliability and high yield.

Detailed Protocol:

-

Grignard Reagent Formation: A Grignard reagent is prepared from a suitable starting material, such as 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. Magnesium turnings are activated (e.g., with a crystal of iodine) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[2] The aryl halide, dissolved in anhydrous solvent, is added dropwise to initiate the formation of the organomagnesium halide.[1][2]

-

Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of benzaldehyde in the same anhydrous solvent is added dropwise.[1] The reaction is highly exothermic and addition should be controlled to maintain the temperature. After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.

-

Oxidation: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). After extraction and drying, the intermediate diaryl-methanol is oxidized to the final benzophenone.[1] Common oxidizing agents for this step include pyridinium chlorochromate (PCC), chromic acid (Jones oxidation), or Swern oxidation.

-

Purification: The final product is isolated and purified using standard techniques like column chromatography.

Strategy 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl systems, which can be adapted for ketone synthesis.[3][4]

Causality and Mechanistic Insight: This reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate.[3] For the synthesis of this compound, this can be achieved by coupling 2-fluoro-6-(trifluoromethyl)benzoyl chloride with phenylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] Its mild conditions and tolerance for a wide array of functional groups make it an attractive modern alternative.[5]

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, 2-fluoro-6-(trifluoromethyl)benzoyl chloride, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene, dioxane/water).

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove the base and boron-containing byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three primary synthetic strategies discussed.

Caption: Synthetic routes to this compound.

Part 2: Characterization and Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₄O | [6][7] |

| Molecular Weight | 268.21 g/mol | [6][7] |

| CAS Number | 208173-18-6 | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two phenyl rings. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the 14 carbons. Key resonances include the carbonyl carbon (C=O) typically found downfield (δ > 190 ppm), the carbon attached to the trifluoromethyl group, which appears as a quartet due to C-F coupling, and the carbon directly bonded to the fluorine atom, which will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.

-

¹⁹F NMR: This is a critical characterization technique. The ¹⁹F NMR spectrum provides direct evidence for the fluorine-containing groups.[8] It is expected to show two distinct signals:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI-MS), the spectrum will show a molecular ion peak (M⁺) at m/z = 268, corresponding to the molecular formula C₁₄H₈F₄O.[7] Common fragmentation patterns may include the loss of phenyl (C₆H₅) or benzoyl (C₆H₅CO) fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The most prominent and diagnostic absorption will be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1660-1690 cm⁻¹. Other bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Adherence to proper handling protocols is essential.

Hazard Identification:

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]

Recommended Precautions:

-

Engineering Controls: Handle the compound in a well-ventilated place, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves and safety glasses with side shields or goggles.[6][13] A face shield may be necessary if there is a splash hazard.

-

Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[6] Wash hands thoroughly after handling.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in creating high-value molecules for diverse applications. The synthetic strategies outlined in this guide—Friedel-Crafts acylation, Grignard addition-oxidation, and Suzuki-Miyaura coupling—offer versatile and robust methods for its preparation. Each route presents a unique set of advantages and challenges, allowing researchers to select the most appropriate pathway based on their specific laboratory context. The rigorous characterization through NMR, MS, and IR spectroscopy is essential for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and materials science. By adhering to the stringent safety protocols detailed herein, scientists can confidently and safely harness the potential of this pivotal chemical building block.

References

-

ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters. (2022-03-17). [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals | Organic Letters. [Link]

-

NIST WebBook. This compound. [Link]

-

PubChem - NIH. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Web Pages. 1. Grignard Reaction. [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. (2014-03-17). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Cheméo. Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). [Link]

-

ResearchGate. Synthesis of 2‐trifluoromethylated benzophenone 9 a and benzaldehyde 9 b. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents.

-

ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. [Link]

- Google Patents.

Sources

- 1. This compound|CAS 208173-18-6 [benchchem.com]

- 2. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. This compound [webbook.nist.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. fishersci.fi [fishersci.fi]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synquestlabs.com [synquestlabs.com]

Spectroscopic data (NMR, IR, MS) of 2-Fluoro-6-(trifluoromethyl)benzophenone

An In-Depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-(trifluoromethyl)benzophenone

Introduction

This compound (CAS No. 208173-18-6) is a sophisticated fluorinated building block pivotal in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core with sterically demanding and powerfully electron-withdrawing fluorine and trifluoromethyl groups in an ortho configuration, imparts unique electronic and conformational properties.[1] These characteristics are leveraged to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates and to develop advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1]

Part 1: Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in understanding its unique structural features and the resulting electronic environment.

-

Asymmetry: The substituted phenyl ring is highly asymmetric, meaning all three of its aromatic protons and all of its aromatic carbons are chemically distinct.

-

Electron-Withdrawing Effects: Both the fluorine (-F) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing via the inductive effect. The -CF₃ group is a powerful deactivator and meta-director, while the -F atom is deactivating but an ortho-, para-director due to resonance.[1] This creates a complex electronic landscape on the substituted ring.

-

Steric Hindrance: The proximity of the bulky -CF₃ group, the -F atom, and the benzoyl group forces the two phenyl rings to be significantly twisted out of the plane of the central carbonyl group. This conformation is critical as it influences through-space NMR interactions.[1]

Below is the annotated structure used for all subsequent spectral assignments.

Caption: Annotated structure of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Experimental Protocol: NMR Analysis

Causality Behind Choices: Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals. Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR because it is chemically inert and its signal appears at 0 ppm, away from most analyte signals. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 15-25 mg of this compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry vial.[2][3]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm to optimize the shimming process.[4]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer on the sample.

-

Acquire data with a standard pulse sequence (e.g., zg30).

-

Use 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

Process and calibrate the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire data using a standard proton-decoupled ¹⁹F pulse sequence.

-

Process and reference the spectrum relative to an external standard of CFCl₃.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the two aromatic rings.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 - 7.70 | m | 2H | H2', H6' | Protons ortho to the electron-withdrawing carbonyl group are deshielded and shifted downfield. |

| ~ 7.65 - 7.55 | m | 1H | H4' | The para proton of the unsubstituted ring, less deshielded than the ortho protons. |

| ~ 7.50 - 7.40 | m | 2H | H3', H5' | The meta protons of the unsubstituted ring, least deshielded of this ring system. |

| ~ 7.75 | t, J ≈ 8.0 Hz | 1H | H4 | This proton is between two electron-withdrawing groups, but steric effects can be complex. It will be coupled to H3 and H5. |

| ~ 7.60 | d, J ≈ 8.0 Hz | 1H | H5 | Coupled primarily to H4. |

| ~ 7.35 | t, J ≈ 8.0 Hz | 1H | H3 | Coupled to H4 and the ortho fluorine atom, likely appearing as a triplet of doublets (td) or a complex triplet. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 14 unique signals. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C7' (C=O) | Carbonyl carbons in benzophenones are significantly deshielded. |

| ~ 160 (d) | C2 | Carbon directly bonded to fluorine shows a large one-bond C-F coupling (¹JCF) and is shifted downfield. |

| ~ 138 | C1' | Quaternary carbon of the unsubstituted ring, attached to the carbonyl. |

| ~ 134 | C4' | Para carbon of the unsubstituted ring. |

| ~ 132 (q) | C6 | Quaternary carbon attached to the CF₃ group, showing C-F coupling (²JCCF). |

| ~ 131 | C4 | Aromatic CH carbon on the substituted ring. |

| ~ 130 | C2', C6' | Ortho carbons of the unsubstituted ring. |

| ~ 128 | C3', C5' | Meta carbons of the unsubstituted ring. |

| ~ 127 (d) | C1 | Quaternary carbon, shows smaller C-F coupling (²JCCF). |

| ~ 126 | C5 | Aromatic CH carbon on the substituted ring. |

| ~ 123 (q, ¹JCF ≈ 275 Hz) | C(F₃) | The trifluoromethyl carbon shows a very large one-bond C-F coupling and a characteristic chemical shift.[5] |

| ~ 118 (d) | C3 | Aromatic CH carbon ortho to the fluorine, showing C-F coupling (²JCCF). |

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum provides direct information about the fluorinated positions.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | s | -CF₃ | The chemical shift for a trifluoromethyl group on an aromatic ring typically falls in this region.[5] |

| ~ -110 to -120 | m | -F | The chemical shift for a fluorine atom directly attached to an aromatic ring is expected in this range. It will show coupling to nearby protons. |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality Behind Choices: ATR-FTIR is chosen for its simplicity and minimal sample preparation. It is suitable for solid or liquid samples and provides high-quality spectra without the need for making KBr pellets.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Data

The IR spectrum is expected to be dominated by absorptions from the carbonyl group, the aromatic rings, and the carbon-fluorine bonds. The NIST Chemistry WebBook confirms that an IR spectrum for this compound is available.[6]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 1670 | Strong | C=O Stretch | Diaryl Ketone |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| 1350 - 1100 | Very Strong | C-F Stretch | -CF₃ and Ar-F |

| < 900 | Medium-Strong | C-H Bending (out-of-plane) | Aromatic C-H |

Part 4: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides information about the molecular weight of a compound and offers structural clues through its characteristic fragmentation pattern.[1] An EI-MS spectrum for this compound is noted as available in the NIST Chemistry WebBook.[6]

Experimental Protocol: Electron Ionization (EI)-MS

Causality Behind Choices: EI at 70 eV is the standard method for generating reproducible mass spectra with extensive fragmentation, creating a unique "fingerprint" for library matching and structural elucidation.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons accelerated to an energy of 70 eV.

-

Ion Separation: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrometry Fragmentation Data

The molecular formula is C₁₄H₈F₄O, with a molecular weight of 268.21 g/mol .[4] The fragmentation will be driven by the stability of the resulting carbocations.

Caption: Predicted primary fragmentation pathway for this compound.

Predicted Key Fragments:

| m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 268 | [C₁₄H₈F₄O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 249 | [C₁₄H₈F₃O]⁺ | •F | Loss of a fluorine atom from the CF₃ group (less common) |

| 163 | [C₇H₄F₄]⁺ | •C₇H₅O (Benzoyl radical) | Cleavage alpha to the carbonyl, forming the stable 2-fluoro-6-(trifluoromethyl)phenyl cation. |

| 105 | [C₇H₅O]⁺ | •C₇H₄F₄ | Cleavage alpha to the carbonyl, forming the very stable benzoyl cation. This is often the base peak for benzophenones. |

| 77 | [C₆H₅]⁺ | CO (from m/z 105) | Loss of carbon monoxide from the benzoyl cation to form the phenyl cation. |

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its use in high-stakes research and development. This guide outlines the theoretical underpinnings and predicted data for its characterization by NMR, IR, and MS. The ¹H and ¹³C NMR spectra are expected to be complex due to the molecule's asymmetry and the influence of its fluorine substituents. ¹⁹F NMR provides direct confirmation of the fluorinated groups. The IR spectrum is characterized by a strong carbonyl absorption and intense C-F stretching bands. Finally, mass spectrometry should confirm the molecular weight and show characteristic fragmentation patterns, notably the formation of the m/z 105 benzoyl cation. Together, these techniques provide a self-validating system for confirming the identity, structure, and purity of this important chemical building block.

References

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. This compound|CAS 208173-18-6 [benchchem.com]

- 2. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 3. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. This compound [webbook.nist.gov]

Solubility Profile of 2-Fluoro-6-(trifluoromethyl)benzophenone: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

2-Fluoro-6-(trifluoromethyl)benzophenone is a fluorinated benzophenone derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a high-value building block for complex molecules, including active pharmaceutical ingredients (APIs) and materials for Organic Light-Emitting Diodes (OLEDs), is well-established.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive assessments, detailed experimental protocols for both qualitative and quantitative determination, and practical applications in purification by recrystallization.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 208173-18-6) possesses a unique molecular structure that dictates its physicochemical properties.[1][2] The molecule is built upon a benzophenone core, which is inherently nonpolar and hydrophobic. However, the strategic placement of two highly electronegative substituents on one of the phenyl rings—a fluorine atom and a trifluoromethyl (CF₃) group—introduces significant electronic and steric complexity.[1]

Key Structural Features:

-

Benzophenone Core: A large, aromatic, and largely nonpolar framework.

-

Carbonyl Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Fluorine Atom: A strongly electron-withdrawing group that introduces polarity.[3]

-

Trifluoromethyl Group (CF₃): A potent electron-withdrawing and lipophilic group that can influence molecular packing and interactions.[1]

The interplay between the nonpolar aromatic rings and the polar C-F, C=O, and C-CF₃ bonds results in a molecule with a complex and nuanced polarity profile. Understanding this profile is the key to predicting and manipulating its solubility.[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][6]

-

Polar Solvents (e.g., water, ethanol, methanol) engage in strong dipole-dipole interactions and/or hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces.

-

Polar Aprotic Solvents (e.g., acetone, THF, dichloromethane) have dipole moments but do not have acidic protons to donate for hydrogen bonding.

Based on the structure of this compound, we can make the following predictions:

-

Low Solubility in Highly Polar Protic Solvents (e.g., Water): The large, nonpolar hydrocarbon backbone of the molecule is expected to dominate, leading to poor solubility in water.

-

High Solubility in Aromatic and Chlorinated Solvents: Solvents like toluene, dichloromethane, and chloroform are likely to be effective due to their ability to interact with the aromatic rings and accommodate the molecule's overall shape and polarity.

-

Moderate to High Solubility in Polar Aprotic Solvents: Ethers (like THF), ketones (like acetone), and esters (like ethyl acetate) are expected to be good solvents. Their polarity can interact with the carbonyl and fluorinated groups, while their organic character can solvate the aromatic core.

-

Variable Solubility in Alcohols: Short-chain alcohols like methanol and ethanol may show moderate solubility, balancing polar interactions with the functional groups and nonpolar interactions with the hydrocarbon skeleton.

-

Low Solubility in Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): The polarity introduced by the carbonyl, fluorine, and trifluoromethyl groups will likely hinder solubility in purely aliphatic, nonpolar solvents.

A summary of these predictions is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Mismatch in polarity; weak dispersion forces insufficient to overcome solute-solute interactions. |

| Nonpolar Aromatic | Toluene, Benzene | High | "Like dissolves like" principle applies due to shared aromatic character (π-π stacking). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dipole-dipole interactions and ability to solvate the aromatic core. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | Good balance of polarity to interact with functional groups and nonpolar character. |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the carbonyl group, but the large nonpolar core limits high solubility. |

| Highly Polar Protic | Water | Very Low | The molecule is predominantly hydrophobic and nonpolar. |

Experimental Determination of Solubility

While predictions are useful, empirical testing is essential for accurate solubility data.[7] The following protocols describe methods for both rapid qualitative assessment and precise quantitative measurement.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing the solubility of the target compound.

Caption: Workflow for determining the solubility of the target compound.

Protocol 1: Rapid Qualitative Solubility Testing

This method provides a quick assessment of solubility in various solvents, which is useful for initial screening and selecting solvents for chromatography or recrystallization.[8][9]

Materials:

-

This compound

-

An array of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, dichloromethane, toluene, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Place approximately 5-10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

Iteration: Continue adding solvent in 0.1 mL portions up to a total volume of 1 mL.[10]

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: Only a portion of the compound dissolves, or it requires significantly more solvent.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Documentation: Record the results in a table for easy comparison.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized standard for determining the equilibrium solubility of a compound.[7] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (excess amount)

-

Chosen solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial (ensure solid is visible after equilibration). Add a known volume of the solvent.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the signal to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Application in Practice: Purification via Recrystallization

A primary application of solubility data is in the purification of solid compounds by recrystallization.[11] The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at low temperatures.[11][12]

Recrystallization Workflow

Caption: Standard workflow for purification by recrystallization.[11]

Protocol 3: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent(s) should be determined from the experimental data gathered in Protocol 1. A solvent pair system (e.g., ethanol/water or dichloromethane/hexane) may be effective.[13]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid just dissolves completely.[11]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[11] This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven or desiccator, to remove all traces of solvent.

-

Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity.

Troubleshooting: If the compound "oils out" (separates as a liquid instead of a solid), reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[13]

Conclusion

The solubility of this compound is governed by its complex molecular structure, which combines a large nonpolar framework with highly polar functional groups. While theoretical principles provide a strong predictive foundation, experimental determination remains crucial for accurate data. The protocols outlined in this guide offer researchers a systematic approach to characterizing the solubility of this important chemical building block, enabling its effective use in synthesis, purification, and formulation development.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1). Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzophenone. PubChem Compound Database. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved from [Link]

-

Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

-

Shuklov, I. A., Dubrovina, N. V., & Börner, A. (n.d.). pK a and Polarity of Fluorinated and Common Solvents 3,5-13. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

-

The Chemistry Tutor. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Retrieved from [Link]

-

Alabugin, I. V., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound|CAS 208173-18-6 [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. reddit.com [reddit.com]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. benchchem.com [benchchem.com]

Commercial availability and suppliers of 2-Fluoro-6-(trifluoromethyl)benzophenone

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzophenone: Synthesis, Commercial Availability, and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Benzophenone Building Block

This compound is a highly functionalized aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzophenone core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group in a sterically hindered ortho-position, imparts a unique electronic and conformational profile.[1] The presence of these fluorine moieties is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide provides a comprehensive overview of the technical details of this compound (CAS No. 208173-18-6), covering its chemical properties, synthesis methodologies, commercial suppliers, key applications, and essential safety protocols for researchers, chemists, and professionals in drug development.

Physicochemical Properties

The distinct properties of this compound are central to its utility as a chemical intermediate. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the carbonyl group.

| Property | Value | Source |

| CAS Number | 208173-18-6 | [1][2][3] |

| Molecular Formula | C₁₄H₈F₄O | [2][3] |

| Molecular Weight | 268.21 g/mol | [1][2][3] |

| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [1][2] |

| DSSTox ID | DTXSID90341111 | [2] |

| MDL Number | MFCD00061255 | [3] |

| Category | Bulk Drug Intermediates | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to forming the diaryl ketone structure.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The standard method involves the reaction of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a strong Lewis acid catalyst. The strong deactivating effects of the fluorine and trifluoromethyl groups on the benzoyl chloride necessitate a robust catalyst to generate the acylium ion electrophile required for the reaction to proceed efficiently.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. For research use only.

-

Preparation of the Acid Chloride:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)benzoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride.[1] This intermediate is often used directly in the next step.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an excess of dry benzene, which serves as both the reactant and solvent.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. Purity levels and quantities may vary.

| Supplier | Location Focus | Notes |

| Shaanxi Dideu Medichem Co. Ltd. | Global | A manufactory with several years of experience listed on Echemi.[2] |

| Benchchem | Global | Supplies the compound for research use only (RUO).[1] |

| BLD Pharm | Global | Offers the product for research purposes, with options for cold-chain transportation.[3] |

| Chem-Impex | Global | Provides the related starting material, 2-Fluoro-6-(trifluoromethyl)benzaldehyde.[4] |

| Ambeed, Inc. (via Sigma-Aldrich) | Global | Supplies the related precursor, 2-Fluoro-6-methylbenzoyl chloride. |

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several advanced applications.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a critical scaffold for the synthesis of active pharmaceutical ingredients (APIs).[1] The strategic placement of fluorine and the CF₃ group helps to fine-tune the pharmacokinetic properties of drug candidates.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[5]

-

Binding Affinity: The electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[1]

-

Bioisosterism: The difluoromethylene (CF₂) group is a known bioisostere for ketone functionalities, which can be a useful strategy for improving metabolic stability while retaining biological activity.[6]

-

Therapeutic Areas: Derivatives are actively being investigated for targeted therapies in oncology and for treating complex neurological disorders like Alzheimer's disease.[1]

Materials Science

Beyond pharmaceuticals, this benzophenone derivative possesses distinct electronic and photophysical properties that are leveraged in materials science.[1]

-

OLEDs: It serves as a key component in the synthesis of materials for emissive layers in Organic Light-Emitting Diodes (OLEDs), contributing to enhanced brightness and efficiency.[1]

-

Photoinitiators: Its strong UV absorption characteristics make it an effective photoinitiator for UV-curing applications in coatings, inks, and adhesives, enabling faster and more durable finishes.[1]

-

Advanced Polymers: As a fluorinated building block, it is used to create high-performance polymers with superior thermal stability and chemical resistance for demanding industries like aerospace and automotive.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound and related fluorinated compounds. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for related benzophenones should be followed.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Safe Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7] Prevent the formation of dust and aerosols.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it in an inert atmosphere and away from incompatible materials.[2][3]

-

Fire Safety: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Conclusion

This compound stands out as a high-value, versatile intermediate chemical. Its engineered structure, combining the stability of the C-F bond with the reactivity of the ketone group, provides a powerful tool for chemists and researchers. From enhancing the properties of next-generation pharmaceuticals to enabling the development of advanced materials, the strategic application of this fluorinated building block continues to drive innovation across multiple scientific disciplines.

References

-

PubChem. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764. National Center for Biotechnology Information. [Link]

-

American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

American Chemical Society. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]

- Google Patents.Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 2-(Trifluoromethyl)benzophenone (CAS 727-99-1).[Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound|CAS 208173-18-6 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 208173-18-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.fi [fishersci.fi]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Reactivity profile of 2-Fluoro-6-(trifluoromethyl)benzophenone

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-(trifluoromethyl)benzophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No. 208173-18-6). This fluorinated building block possesses a unique electronic and steric architecture, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in medicinal chemistry and materials science, where the strategic incorporation of fluorine and trifluoromethyl moieties is a well-established strategy for modulating molecular properties.[1][2][3] This document delves into the synthetic routes, the distinct reactivity at both the carbonyl group and the highly activated aromatic ring, and the mechanistic underpinnings of its key transformations. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a practical and insightful resource.

Introduction: A Molecule of Strategic Importance

This compound is a ketone featuring a benzoyl group attached to a 2-fluoro-6-(trifluoromethyl)phenyl ring. Its molecular structure is characterized by the ortho-disposition of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—on one of the aromatic rings.[1] This arrangement creates a sterically hindered environment and profoundly influences the molecule's electronic properties, rendering the fluorinated ring highly electron-deficient.

This unique profile is engineered to enhance chemical stability and confer specific properties to derivative compounds.[1] In the realm of medicinal chemistry , this scaffold is critical for constructing Active Pharmaceutical Ingredients (APIs), particularly for targeted therapies in oncology and neurology.[1] The inclusion of F and CF₃ groups is a proven method to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4] In materials science , this benzophenone derivative is leveraged for its distinct photophysical characteristics, finding applications in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator in UV-curing technologies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 208173-18-6 | [5][6] |

| Molecular Formula | C₁₄H₈F₄O | [5][6] |

| Molecular Weight | 268.21 g/mol | [5][6] |

| IUPAC Name | methanone | [6] |

| InChI Key | GZERPYCCZRGZNF-UHFFFAOYSA-N | [5][6] |

Synthetic Pathways to the Core Scaffold

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation

A traditional approach involves the Friedel-Crafts acylation of benzene with 2-fluoro-6-(trifluoromethyl)benzoyl chloride.

-

Causality: The reaction requires a potent Lewis acid catalyst (e.g., AlCl₃) to generate the acylium ion electrophile. However, the strong deactivating nature of the fluorine and trifluoromethyl groups on the benzoyl chloride necessitates robust reaction conditions to drive the acylation to completion.[1]

Caption: Organometallic addition-oxidation pathway.

Reactivity Profile: A Tale of Two Sites

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon and the highly electron-deficient fluorinated aromatic ring.

Reactions at the Carbonyl Group

The benzophenone moiety undergoes typical ketone reactions, although rates can be influenced by the steric bulk of the ortho substituents.

The selective reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. [1]

-

Expertise & Causality: Reagents like sodium borohydride (NaBH₄) are ideal for this transformation as they are mild enough to selectively reduce aldehydes and ketones without affecting the robust C-F bonds or the trifluoromethyl group. [1]More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are often unnecessary and require more stringent anhydrous conditions. The choice of NaBH₄ in a protic solvent like methanol or ethanol offers a reliable and operationally simple protocol.

Table 2: Comparison of Reducing Agents for Ketone Reduction

| Reagent | Formula | Reactivity Profile | Typical Conditions |

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. Unreactive towards esters, amides, and C-F bonds. [1] | Methanol/Ethanol, 0°C to RT |

| Lithium Aluminum Hydride | LiAlH₄ | Highly reactive; reduces most carbonyl functional groups. Reacts violently with water. | Anhydrous Ether/THF, 0°C |

Protocol 1: Reduction of this compound

-

Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. [7]5. Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the effervescence ceases.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield (2-fluoro-6-(trifluoromethyl)phenyl)(phenyl)methanol.

The addition of organometallic reagents, such as Grignard reagents, proceeds via nucleophilic attack on the carbonyl carbon to form tertiary alcohols after an acidic workup. [8]

-

Causality: The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water. [8][9]The ortho-fluoro and trifluoromethyl groups create significant steric hindrance, which may slow the rate of addition compared to an unsubstituted benzophenone.

Reactivity of the Fluorinated Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The most significant and synthetically useful aspect of the molecule's reactivity profile is its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

-

Expertise & Causality: The SNAr mechanism is a two-step addition-elimination process. [1]The presence of the strongly electron-withdrawing F and CF₃ groups at the ortho and para positions relative to the leaving group (in this case, the C-F bond itself is the reaction site) is critical. These groups powerfully stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby lowering the activation energy for the reaction. [1][10][11]The fluorine atom serves as an excellent leaving group in this context because the C-F bond is polarized and its departure is facilitated by the formation of a stable aromatic system in the final step. This makes the C2 position the primary site for nucleophilic attack.

Caption: General mechanism for SNAr reaction.

Protocol 2: General SNAr with an Amine Nucleophile

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reagents: Add the amine nucleophile (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 2-amino-6-(trifluoromethyl)benzophenone derivative.

Potential for Transition Metal-Catalyzed Cross-Coupling

While the C-F bond is the strongest carbon-halogen bond, its activation in cross-coupling reactions is a field of growing interest.

-

Expertise & Causality: Reactions like the Suzuki-Miyaura cross-coupling typically involve C-Cl, C-Br, and C-I bonds. [12][13]C-F bond activation is more challenging and requires specialized palladium or nickel catalyst systems with highly electron-donating and bulky phosphine ligands. [12]The reaction would proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [14]While not a routine transformation for this substrate, it represents a potential avenue for advanced synthetic applications.

Visualization of Experimental Workflow

The successful execution of these reactions relies on a systematic and rigorous experimental workflow.

Caption: A typical experimental workflow diagram.

Conclusion and Future Outlook

This compound is a highly versatile chemical intermediate whose reactivity is intelligently directed by its unique substitution pattern. The interplay between the carbonyl group and the activated aromatic ring allows for orthogonal chemical modifications, making it a powerful tool for building molecular complexity. The well-defined reactivity for SNAr reactions provides a reliable platform for introducing a wide range of functional groups, which is invaluable in drug discovery programs. Future research may focus on expanding the scope of transition metal-catalyzed C-F bond functionalization of this substrate, further enhancing its synthetic utility.

References

-

This compound . NIST Chemistry WebBook. Available at: [Link]

-

2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem . National Institutes of Health. Available at: [Link]

-